molecular formula C22H22O2 B3048329 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate CAS No. 164114-70-9

4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate

Cat. No. B3048329
CAS RN: 164114-70-9
M. Wt: 318.4 g/mol
InChI Key: WZGOKFORZWKKEO-UHFFFAOYSA-N
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Description

4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate, also known as PPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as material science, organic electronics, and biochemistry. PPEP is a derivative of phenylacetylene and has a unique molecular structure that makes it an interesting compound to study.

Mechanism of Action

The mechanism of action of 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate involves its ability to form a stable charge transfer complex with electron acceptors such as fullerenes or metal oxides. The charge transfer complex facilitates the transport of charge carriers such as electrons and holes across the device, leading to the generation of electrical current or light emission.
Biochemical and physiological effects:
4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate has also been studied for its potential applications in biochemistry and physiology. It has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents. 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate in lab experiments include its high purity, good solubility, and stability under various conditions. However, 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate is relatively expensive to synthesize, which may limit its use in large-scale experiments. Additionally, 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate is highly reactive towards oxygen and moisture, which may require special handling and storage conditions.

Future Directions

For research may include optimizing the synthesis of 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate to improve its yield and reduce its cost, studying its interactions with other molecules to understand its mechanism of action in more detail, and exploring its potential applications in other fields such as medicine and environmental science.
In conclusion, 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate is a unique and promising compound that has potential applications in various fields of scientific research. Its unique molecular structure and properties make it an interesting compound to study, and further research may lead to the development of new materials, devices, and therapies.

Scientific Research Applications

4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate has been extensively studied for its potential applications in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate exhibits excellent charge transport properties, high thermal stability, and good solubility, making it a promising candidate for use in these devices.

properties

IUPAC Name

[4-[2-(4-pentylphenyl)ethynyl]phenyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O2/c1-3-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(17-15-20)24-22(23)4-2/h4,8-11,14-17H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGOKFORZWKKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608996
Record name 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate

CAS RN

164114-70-9
Record name 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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